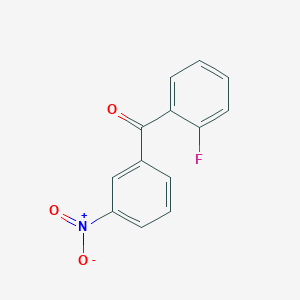

2-Fluoro-3'-nitrobenzophenone

Description

2-Fluoro-3'-nitrobenzophenone is a benzophenone derivative characterized by a fluorine substituent at the 2-position of one benzene ring and a nitro group (-NO₂) at the 3'-position of the second ring. Benzophenones are aromatic ketones widely utilized in organic synthesis, pharmaceuticals, and materials science due to their structural versatility and reactivity.

This method is likely applicable to the target compound.

Properties

IUPAC Name |

(2-fluorophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHDJBOODPAHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641507 | |

| Record name | (2-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-20-1 | |

| Record name | (2-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-nitrobenzophenone typically involves multiple steps. One common method starts with o-methylphenol, which undergoes nitration to form 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. The next step involves a fluorination reaction to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

For large-scale production, the process involves the nitration of 2-fluorotoluene under sulfuric acid/nitric acid conditions to obtain 2-fluoro-3-nitrotoluene. This intermediate is then oxidized using potassium permanganate or chromium trioxide to produce 2-fluoro-3-nitrobenzoic acid . The overall yield of this process is approximately 15% .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-nitrobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The fluorine atom and nitro group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be used for reduction.

Substitution: Reagents like phenols in the presence of potassium carbonate in dimethylformamide at 95–125°C are used for substitution reactions.

Major Products Formed

Oxidation: 2-Fluoro-3-nitrobenzoic acid.

Reduction: 2-Fluoro-3’-aminobenzophenone.

Substitution: Various substituted benzophenones depending on the substituent used.

Scientific Research Applications

2-Fluoro-3’-nitrobenzophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-nitrobenzophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-fluoro-3'-nitrobenzophenone with structurally related benzophenone derivatives, focusing on substituent effects, molecular properties, and applications.

Key Observations :

Substituent Effects on Reactivity: Fluorine vs. Halogens: Fluorine’s high electronegativity (compared to Cl or Br) increases the electron-deficient nature of the aromatic ring, enhancing electrophilic substitution reactivity. Bromine, being bulkier, may sterically hinder reactions . Nitro Group Position: The 3'-nitro group in this compound may direct subsequent reactions (e.g., reductions or substitutions) to specific ring positions, unlike the 4'-nitro isomer .

Synthetic Accessibility: Friedel-Crafts acylation is a common route for fluoro-nitrobenzophenones , whereas brominated derivatives require halogenation steps (e.g., bromine addition via electrophilic substitution) .

Applications: Pharmaceutical Intermediates: Nitrobenzophenones are often reduced to amines for drug synthesis. For example, 4-chloro-3-nitrobenzophenone is used in antihistamine precursors . Material Science: Fluorinated benzophenones may serve as UV absorbers in polymers due to their stability under irradiation .

Physical Properties :

- While melting points and solubility data are absent in the evidence, fluorine’s small atomic radius typically improves solubility in organic solvents compared to bulkier halogens like bromine .

Biological Activity

2-Fluoro-3'-nitrobenzophenone (CHFNO) is an aromatic compound characterized by the presence of both a fluorine atom and a nitro group on its benzophenone structure. The unique positioning of these substituents significantly influences its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is synthesized through various methods that typically involve nitration and halogenation processes. The compound's molecular weight is approximately 229.21 g/mol, and it exhibits distinct electronic properties due to the presence of the fluorine and nitro groups, which can affect its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic aromatic substitution reactions. The nitro group can be reduced to form an amino group, which may participate in various biochemical pathways, including:

Pharmacokinetics

Currently, the pharmacokinetic profile of this compound remains largely unexplored. Factors such as bioavailability, metabolism, and excretion are not well-documented. However, it is hypothesized that environmental conditions (e.g., pH, temperature) could significantly affect the compound's stability and efficacy in biological systems.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains; specific mechanisms unclear. |

| Potential Anticancer | Under investigation for its role in inhibiting tumor growth pathways. |

| Chemical Reactivity | Engages in nucleophilic substitutions that may lead to diverse biological effects. |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several nitro-substituted benzophenones, including this compound. Results indicated that this compound showed moderate activity against Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents. However, further research is needed to elucidate the exact mechanisms involved.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of benzophenone derivatives has highlighted that modifications at the aromatic rings can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups like nitro and fluorine can enhance reactivity towards biological targets. This finding underscores the importance of molecular design in developing effective pharmaceuticals based on benzophenone scaffolds .

Additional Research Insights

Recent studies have focused on analogs of benzophenones in drug development contexts, particularly for their roles as intermediates in synthesizing anticancer agents. The presence of fluorine has been noted to increase binding affinity to certain targets, which could enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.